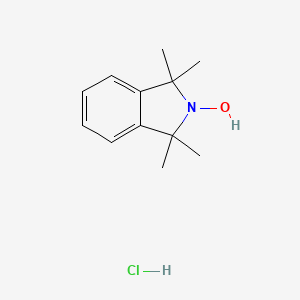
(2-Dodecylphenyl)(phenyl)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Dodecylphenyl)(phenyl)iodanium is an organoiodine compound characterized by the presence of a dodecyl group attached to a phenyl ring, which is further bonded to an iodonium ion. This compound is part of the broader class of iodonium salts, known for their utility in organic synthesis due to their ability to act as electrophilic reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Dodecylphenyl)(phenyl)iodanium typically involves the reaction of iodobenzene with dodecylbenzene under oxidative conditions. A common method includes the use of an oxidizing agent such as diacetoxyiodobenzene (PIDA) in the presence of an acid catalyst. The reaction is carried out in a solvent like acetonitrile at room temperature, yielding the desired iodonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: (2-Dodecylphenyl)(phenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodobenzene and dodecylbenzene.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and carboxylates are employed under mild conditions.
Major Products: The major products formed from these reactions include substituted benzene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(2-Dodecylphenyl)(phenyl)iodanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-Dodecylphenyl)(phenyl)iodanium involves its ability to act as an electrophile, facilitating the transfer of the iodonium ion to nucleophilic substrates. This process often involves the formation of a transient iodonium intermediate, which then undergoes further transformation to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
- Diphenyliodonium chloride
- (Diacetoxyiodo)benzene
- Phenyl(trifluoromethyl)iodonium
Comparison: (2-Dodecylphenyl)(phenyl)iodanium is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. Compared to other iodonium salts, it exhibits enhanced solubility in non-polar solvents and increased reactivity towards certain nucleophiles. This makes it particularly useful in applications where such properties are advantageous .
Properties
CAS No. |
153766-09-7 |
|---|---|
Molecular Formula |
C24H34I+ |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2-dodecylphenyl)-phenyliodanium |
InChI |
InChI=1S/C24H34I/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3/q+1 |
InChI Key |
ZZBRELYUNZLIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1[I+]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


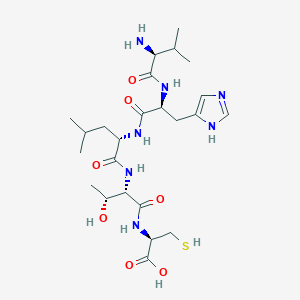


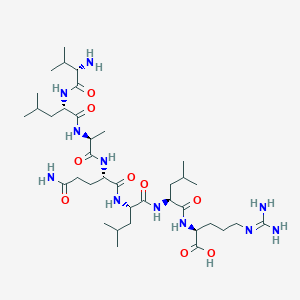
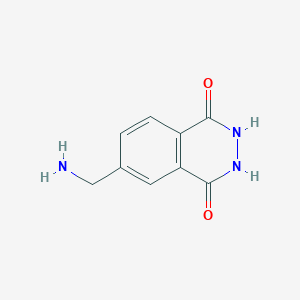
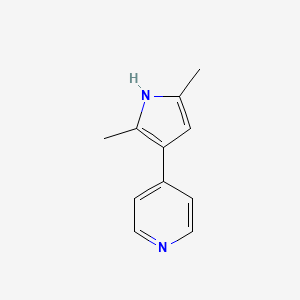
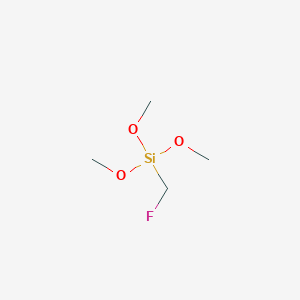
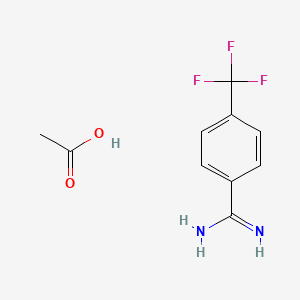
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
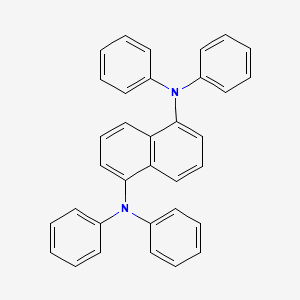
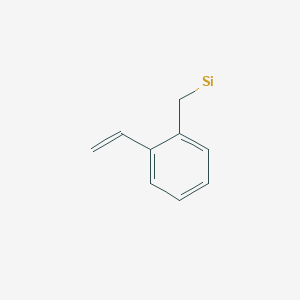
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
